3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13551083
Molecular Formula: C6H4F3N3O4
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4F3N3O4 |
|---|---|
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(5(13)14)4(10-11)12(15)16/h1H,2H2,(H,13,14) |
| Standard InChI Key | ZJGVOBIYGFGFNQ-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring substituted with three functional groups:
-
Nitro group (-NO₂) at position 3, introducing strong electron-withdrawing effects and redox activity.
-
2,2,2-Trifluoroethyl group (-CH₂CF₃) at position 1, enhancing lipophilicity and metabolic stability.
-
Carboxylic acid (-COOH) at position 4, enabling salt formation and hydrogen-bonding interactions .
The molecular formula C₆H₄F₃N₃O₄ corresponds to a molecular weight of 239.11 g/mol, with a calculated partition coefficient (LogP) of 1.2 ± 0.3, indicating moderate hydrophobicity .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄F₃N₃O₄ |
| Molecular Weight | 239.11 g/mol |
| CAS Number | Not publicly disclosed |
| Melting Point | 182–185°C (decomposes) |
| Aqueous Solubility | 2.8 mg/mL (pH 7.4) |
| XLogP3 | 1.2 |
Synthetic Methodologies
Core Pyrazole Formation
Two primary routes dominate the synthesis of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid:
Route A: Cyclocondensation of Hydrazines
Reaction of 2,2,2-trifluoroethylhydrazine with β-keto esters followed by nitration yields the pyrazole nucleus. For example, Hacialioğlu et al. (2019) demonstrated that 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid derivatives form via cyclocondensation of furandiones with hydrazones .
Route B: [3 + 2] Cycloaddition
Silver-catalyzed cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF₃CHN₂) enables regioselective incorporation of CF₃ and COOH groups . This method achieves higher yields (68–82%) compared to traditional approaches .
Table 2: Comparative Synthesis Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Cyclocondensation | 45–60 | Scalability | Multi-step purification |
| [3 + 2] Cycloaddition | 68–82 | Regioselectivity | Requires noble metal catalysts |
Functionalization and Derivative Synthesis
Esterification and Amidation
The carboxylic acid group undergoes facile conversion to esters (e.g., methyl, benzyl) via Schotten-Baumann conditions . Amide derivatives form through reactions with primary/secondary amines, exhibiting enhanced blood-brain barrier permeability in preclinical models .
Pyrazolopyridazinone Formation
Cyclization with hydrazines produces pyrazolopyridazinones, a class of heterocycles with demonstrated COX-2 inhibition . For instance, cyano-analogues of Celecoxib derived from similar pyrazole scaffolds show 40% greater COX-2 selectivity than the parent drug .
Biological Activities and Applications
Antimicrobial Properties
Derivatives of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and Candida albicans (MIC = 32 µg/mL) . The trifluoroethyl group disrupts microbial membrane integrity, while the nitro group generates reactive oxygen species .
Table 3: Biological Activity Profile
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (S. aureus) | MIC = 8 µg/mL | |
| Antifungal (C. albicans) | MIC = 32 µg/mL | |
| COX-2 Inhibition | IC₅₀ = 0.8 µM | |
| Acute Toxicity (LD₅₀) | >500 mg/kg (oral, mice) |
Mechanistic Insights and Structure-Activity Relationships
Electronic Effects
The -CF₃ group’s strong electron-withdrawing nature (−I effect) polarizes the pyrazole ring, increasing electrophilicity at C-5 by 1.3 eV (DFT calculations) . This facilitates nucleophilic attacks in biological targets like DNA gyrase .
Steric Considerations
Molecular dynamics simulations reveal that the 2,2,2-trifluoroethyl group occupies a hydrophobic pocket in COX-2 (van der Waals energy = −42 kcal/mol), explaining enhanced selectivity over COX-1 .
Future Research Directions
-
Metabolic Stability Studies: Quantify hepatic microsomal clearance rates to optimize pharmacokinetic profiles.
-
Hybrid Drug Development: Conjugate with known antimalarial scaffolds (e.g., artemisinin) to exploit synergistic effects.
-
Materials Science Applications: Investigate dielectric properties for use in liquid crystal displays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume